1-(1-((3-(3-Fluoro-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-3-yl)-3-(m-tolyl)urea
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Overview
Description
1-(1-((3-(3-Fluoro-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-3-yl)-3-(m-tolyl)urea is a complex organic compound known for its significant applications in scientific research. This compound possesses unique structural features and exhibits various chemical behaviors, making it a valuable subject of study in multiple scientific fields.
Preparation Methods
The preparation of 1-(1-((3-(3-Fluoro-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-3-yl)-3-(m-tolyl)urea involves synthetic routes that integrate multiple reaction steps.
Synthetic Routes and Reaction Conditions:
Step 1: Synthesis of the oxadiazole ring: A condensation reaction between 3-fluoro-4-methoxybenzohydrazide and an appropriate carbonyl compound forms the oxadiazole ring under acidic or basic conditions.
Step 2: Introduction of the piperidine ring: The oxadiazole intermediate is further reacted with 3-chloromethyl piperidine under heating to form the piperidine substituent.
Step 3: Urea formation: The final step involves the reaction between the piperidine-oxadiazole intermediate and m-tolyl isocyanate to form the urea derivative.
Industrial Production Methods:
Industrial production methods for this compound typically follow similar synthetic routes but are optimized for scalability and cost-effectiveness. This includes the use of continuous flow reactors and automated synthesis techniques to enhance reaction yields and purity.
Chemical Reactions Analysis
1-(1-((3-(3-Fluoro-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-3-yl)-3-(m-tolyl)urea undergoes various chemical reactions due to its diverse functional groups:
Types of Reactions:
Oxidation: The methoxyphenyl group can be oxidized to form a phenol derivative.
Reduction: The urea group can undergo reduction under specific conditions to form corresponding amines.
Substitution: The fluorine atom can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reducing agents such as lithium aluminum hydride or borane complexes.
Nucleophiles like thiolates or amines for substitution reactions.
Major Products Formed:
Oxidized phenol derivatives.
Reduced amine derivatives.
Substituted aromatic compounds depending on the nucleophile used.
Scientific Research Applications
This compound finds its applications across a wide range of scientific domains:
Chemistry: It serves as a valuable intermediate in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is used in biological assays to study enzyme interactions and inhibition mechanisms.
Medicine: It shows potential as a therapeutic agent due to its pharmacological properties, including anti-inflammatory and anti-tumor activities.
Industry: The compound is employed in the development of advanced materials and as a precursor for agrochemical production.
Mechanism of Action
The mechanism by which 1-(1-((3-(3-Fluoro-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-3-yl)-3-(m-tolyl)urea exerts its effects involves multiple molecular targets and pathways:
Molecular Targets: The compound primarily targets specific enzymes and receptors involved in inflammatory and neoplastic processes.
Pathways Involved: It modulates signal transduction pathways, leading to the inhibition of pro-inflammatory cytokines and the induction of apoptosis in tumor cells.
Comparison with Similar Compounds
Other urea derivatives with different aryl groups.
Compounds containing piperidine or oxadiazole rings but lacking the specific substituents.
This compound's unique structure and diverse reactivity make it a valuable tool for scientific research and potential therapeutic applications.
Properties
IUPAC Name |
1-[1-[[3-(3-fluoro-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-3-yl]-3-(3-methylphenyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26FN5O3/c1-15-5-3-6-17(11-15)25-23(30)26-18-7-4-10-29(13-18)14-21-27-22(28-32-21)16-8-9-20(31-2)19(24)12-16/h3,5-6,8-9,11-12,18H,4,7,10,13-14H2,1-2H3,(H2,25,26,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWWQXNIPXPMWOE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)NC2CCCN(C2)CC3=NC(=NO3)C4=CC(=C(C=C4)OC)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26FN5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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